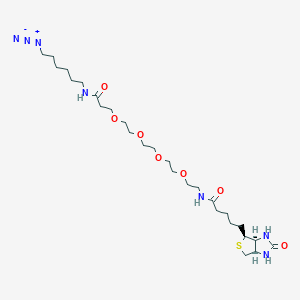
2-(4-chlorobenzamido)-N-(3,4-dimethoxyphenethyl)thiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorobenzamido)-N-(3,4-dimethoxyphenethyl)thiazole-4-carboxamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a thiazole derivative and has been shown to exhibit a range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-(4-chlorobenzamido)-N-(3,4-dimethoxyphenethyl)thiazole-4-carboxamide is not fully understood. However, it has been suggested that the compound acts by inhibiting certain enzymes and signaling pathways involved in various cellular processes.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells and reduce inflammation. Additionally, the compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(4-chlorobenzamido)-N-(3,4-dimethoxyphenethyl)thiazole-4-carboxamide in lab experiments is its ability to exhibit a range of biochemical and physiological effects. This makes the compound a valuable tool for researchers in various fields. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood.
Zukünftige Richtungen
There are several future directions for research related to 2-(4-chlorobenzamido)-N-(3,4-dimethoxyphenethyl)thiazole-4-carboxamide. One area of research could focus on further elucidating the compound's mechanism of action. Additionally, the compound could be studied for its potential use in the treatment of other diseases, such as cardiovascular disease and diabetes. Finally, research could focus on developing new derivatives of the compound with improved efficacy and fewer side effects.
Conclusion
In conclusion, this compound is a thiazole derivative that has been extensively studied for its potential use in scientific research. The compound exhibits a range of biochemical and physiological effects and has been used in studies related to cancer, inflammation, and neurodegenerative diseases. While the compound's mechanism of action is not fully understood, it remains a valuable tool for researchers in various fields. Future research could focus on further elucidating the compound's mechanism of action and developing new derivatives with improved efficacy and fewer side effects.
Synthesemethoden
The synthesis of 2-(4-chlorobenzamido)-N-(3,4-dimethoxyphenethyl)thiazole-4-carboxamide involves the reaction of 4-chlorobenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3,4-dimethoxyphenethylamine to form the amide. The amide is then reacted with thioamide to form the thiazole ring. The final product is obtained by the reaction of the thiazole ring with carboxylic acid.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorobenzamido)-N-(3,4-dimethoxyphenethyl)thiazole-4-carboxamide has been extensively studied for its potential use in scientific research. This compound has been shown to exhibit a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. The compound has been used in studies related to cancer, inflammation, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
2-[(4-chlorobenzoyl)amino]-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O4S/c1-28-17-8-3-13(11-18(17)29-2)9-10-23-20(27)16-12-30-21(24-16)25-19(26)14-4-6-15(22)7-5-14/h3-8,11-12H,9-10H2,1-2H3,(H,23,27)(H,24,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFLWXJCQKQQIOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(4-Benzylpiperazin-1-yl)-1-oxopropan-2-yl] 4-formylbenzoate](/img/structure/B2396251.png)
![5-amino-N-(2-methoxy-5-methylphenyl)-1-[(2-methylphenyl)methyl]triazole-4-carboxamide](/img/structure/B2396253.png)


![N-phenyl-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2396258.png)





![1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(4-(isopropylthio)phenyl)ethanone](/img/structure/B2396266.png)


![2-Amino-5,6-dimethyl-3-(2-(methylthio)ethyl)benzo[d]thiazol-3-ium chloride](/img/no-structure.png)